N-[3-[1-[(2-ethyltriazol-4-yl)methylamino]ethyl]phenyl]acetamide
Description
N-[3-[1-[(2-ethyltriazol-4-yl)methylamino]ethyl]phenyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-[3-[1-[(2-ethyltriazol-4-yl)methylamino]ethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-4-20-17-10-15(19-20)9-16-11(2)13-6-5-7-14(8-13)18-12(3)21/h5-8,10-11,16H,4,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGNGNGQHAHPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CNC(C)C2=CC(=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[1-[(2-ethyltriazol-4-yl)methylamino]ethyl]phenyl]acetamide typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, 2-ethyltriazole is prepared by reacting ethyl azide with an appropriate alkyne under copper(I) catalysis (CuAAC reaction).
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Amine Formation: : The triazole derivative is then reacted with an amine to form the intermediate 1-[(2-ethyltriazol-4-yl)methylamino]ethane.
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Acetamide Formation: : The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent reactions to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The phenyl ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated phenyl or triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-[1-[(2-ethyltriazol-4-yl)methylamino]ethyl]phenyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-[3-[1-[(2-ethyltriazol-4-yl)methylamino]ethyl]phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring but differ in their substituents, leading to variations in their biological activity and chemical properties.
Benzamide derivatives: Similar in structure due to the amide group, but with different aromatic rings, affecting their reactivity and applications.
Phenylacetamide derivatives: These compounds have a similar backbone but lack the triazole ring, resulting in different chemical and biological properties.
Uniqueness
N-[3-[1-[(2-ethyltriazol-4-yl)methylamino]ethyl]phenyl]acetamide is unique due to the presence of both the triazole ring and the phenylacetamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
